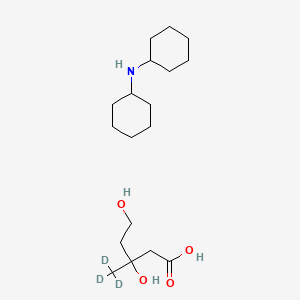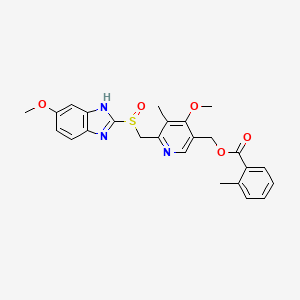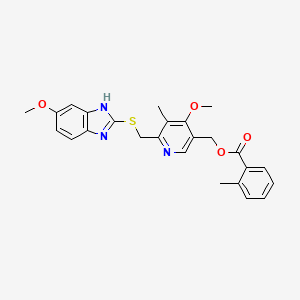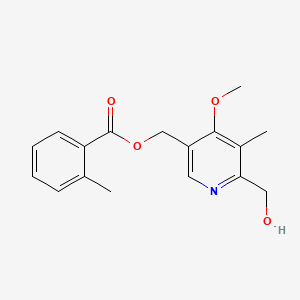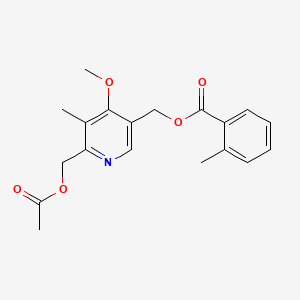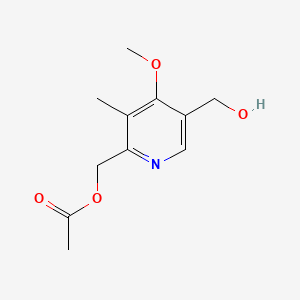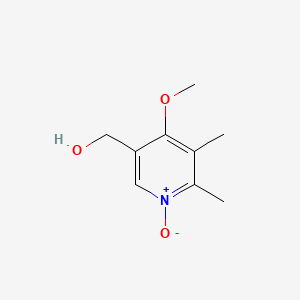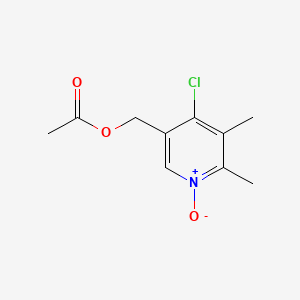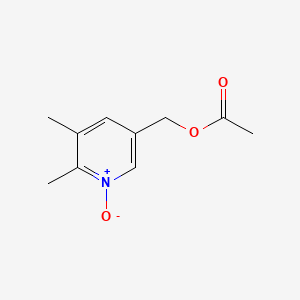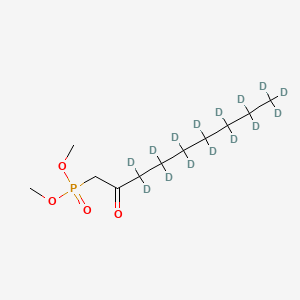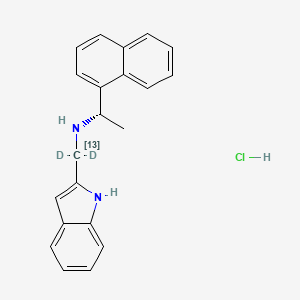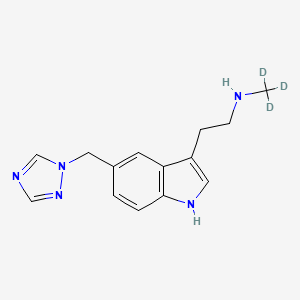
N10-Monodesmethyl Rizatriptan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N10-Monodesmethyl Rizatriptan-d3 is a labeled metabolite of Rizatriptan, a triptan drug used primarily for the treatment of migraines. This compound is often used in scientific research, particularly in the field of proteomics . Its molecular formula is C14H14D3N5, and it has a molecular weight of 258.34 .
Méthodes De Préparation
The preparation of N10-Monodesmethyl Rizatriptan-d3 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms into the molecule. Specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally follows the principles of organic chemistry involving the modification of the parent compound, Rizatriptan .
Analyse Des Réactions Chimiques
N10-Monodesmethyl Rizatriptan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
N10-Monodesmethyl Rizatriptan-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it is used in pharmacokinetic studies to understand the metabolism and bioavailability of Rizatriptan .
Mécanisme D'action
The mechanism of action of N10-Monodesmethyl Rizatriptan-d3 is similar to that of Rizatriptan. It acts as an agonist at the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessels and the inhibition of neuropeptide release. This action results in the constriction of cranial blood vessels and the reduction of inflammation, thereby alleviating migraine symptoms .
Comparaison Avec Des Composés Similaires
N10-Monodesmethyl Rizatriptan-d3 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:
Rizatriptan: The parent compound used for migraine treatment.
N-Monodesmethyl Rizatriptan: A metabolite with similar activity at the 5-HT1B/1D receptors.
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
